Volemitol

Description

This compound has been reported in Parmotrema cetratum, Trypanosoma brucei, and other organisms with data available.

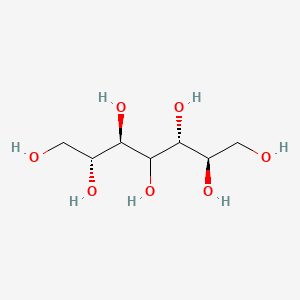

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3-14H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQKEKGBFMQTML-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H](C([C@@H]([C@@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021103 | |

| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-38-0, 2226642-56-2 | |

| Record name | Volemitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R,5R,6R)-1,2,3,4,5,6,7-Heptaneheptol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glycero-D-manno-heptitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VOLEMITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4DGQ5L6AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Volemitol: A Comprehensive Technical Guide on its Discovery, Isolation from Lactarius volemus, and Future Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volemitol, a seven-carbon sugar alcohol, was first discovered in the edible mushroom Lactarius volemus. This technical guide provides an in-depth overview of the historical discovery and isolation of this compound, alongside a detailed, adaptable protocol for its extraction, purification, and characterization. While this compound's role in plant physiology is partially understood, its potential pharmacological activities remain largely unexplored, presenting a significant opportunity for future research in drug discovery and development. This document summarizes the current state of knowledge, presents quantitative data in a structured format, and outlines key experimental methodologies to facilitate further investigation into this promising natural compound.

Introduction

This compound, a C7 polyol, is a naturally occurring sugar alcohol found in various plants, fungi, and algae.[1] Its initial discovery and isolation from the weeping milk cap mushroom, Lactarius volemus, marks a significant point in the study of natural products.[1] Despite its long history, the biological activities and potential therapeutic applications of this compound are not well-documented, making it a compound of interest for researchers and drug development professionals. This guide aims to consolidate the existing knowledge on this compound, with a specific focus on its discovery from L. volemus, and to provide a practical framework for its isolation and further study.

Discovery and Historical Context

This compound was first isolated in 1889 by the French scientist Émile Bourquelot from the mushroom Lactarius volemus.[1] This discovery was a notable achievement in the early days of natural product chemistry. Early studies focused on determining its basic physicochemical properties.

Physicochemical Properties

The initial characterization of this compound laid the groundwork for its identification and future research. The table below summarizes the key physicochemical properties reported in early and subsequent studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O₇ | [1] |

| Molecular Weight | 212.20 g/mol | [1] |

| Melting Point | 152-153 °C | [1] |

| Appearance | White crystalline substance | [1] |

| Optical Rotation [α]D | +2.25° (in water) |

Isolation and Purification of this compound from Lactarius volemus

While a modern, detailed protocol for the isolation of this compound specifically from Lactarius volemus is not extensively documented in recent literature, a general methodology can be adapted from established techniques for extracting polyols from fungi and other natural sources. The following is a proposed, comprehensive protocol.

Proposed Experimental Protocol

This protocol outlines a multi-step process for the extraction, purification, and characterization of this compound from dried L. volemus fruiting bodies.

3.1.1. Extraction

-

Sample Preparation: Obtain dried fruiting bodies of Lactarius volemus. Grind the dried mushrooms into a fine powder to increase the surface area for extraction.

-

Hot Water Extraction:

-

Suspend the mushroom powder in distilled water (e.g., 1:10 w/v ratio).

-

Heat the suspension at 80-100°C for 2-3 hours with continuous stirring. This process extracts water-soluble compounds, including polyols.

-

Cool the mixture and separate the aqueous extract from the solid residue by centrifugation followed by filtration.

-

3.1.2. Purification

-

Ethanol Precipitation:

-

Concentrate the aqueous extract under reduced pressure.

-

Add ethanol to the concentrated extract (e.g., to a final concentration of 80% v/v) to precipitate polysaccharides.

-

Allow the mixture to stand at 4°C overnight.

-

Remove the precipitated polysaccharides by centrifugation. The supernatant will contain smaller molecules, including this compound.

-

-

Ion Exchange Chromatography:

-

Evaporate the ethanol from the supernatant.

-

Pass the resulting aqueous solution through a cation exchange resin followed by an anion exchange resin to remove charged molecules.

-

-

Column Chromatography:

-

Concentrate the deionized extract.

-

Apply the concentrated extract to a column packed with a suitable stationary phase, such as activated charcoal or a size-exclusion gel (e.g., Sephadex G-25).

-

Elute the column with a gradient of water and ethanol.

-

Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

3.1.3. Characterization and Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Analyze the collected fractions using an HPLC system equipped with a refractive index (RI) detector or a charged aerosol detector (CAD).

-

Use a column suitable for sugar alcohol separation (e.g., an amino-based or ion-exchange column).

-

Quantify the amount of this compound by comparing the peak area with that of a known standard.

-

-

Mass Spectrometry (MS):

-

Confirm the identity of the purified compound by obtaining its mass spectrum using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Perform ¹H and ¹³C NMR spectroscopy on the purified sample to elucidate its chemical structure and confirm its identity as this compound.

-

Quantitative Data

| Parameter | Estimated/Reported Value | Source (for comparison) |

| Yield from Primula sp. | ~15 g/kg (dried material) | |

| Purity (post-chromatography) | >95% (expected) | - |

Biological Activities and Potential for Drug Development

A comprehensive review of the scientific literature reveals a significant gap in the knowledge of the pharmacological activities of this compound. While its role as a photosynthetic product and a storage carbohydrate in plants like Primula is established, its effects on mammalian cells and biological systems are largely uninvestigated.

Current State of Research

-

Plant Physiology: this compound is a primary product of photosynthesis in some plants and is involved in carbon translocation and storage.

-

Osmotic Regulation: Like other polyols, this compound may act as a compatible solute, helping organisms to cope with osmotic stress.

Unexplored Potential and Future Directions

The lack of data on the biological activities of this compound presents a compelling opportunity for research and development. Given the known therapeutic properties of other sugar alcohols, such as mannitol (osmotic diuretic) and xylitol (anticariogenic), this compound warrants investigation for a range of potential applications, including:

-

Anti-inflammatory and Antioxidant Effects: Many natural polyols exhibit antioxidant properties. Investigating this compound's ability to scavenge free radicals and modulate inflammatory pathways could be a promising area of research.

-

Anticancer and Antiviral Activities: The effects of this compound on cancer cell lines and its potential to inhibit viral replication are completely unexplored.

-

Metabolic and Signaling Pathways: Studies are needed to understand how this compound is metabolized in mammalian systems and whether it interacts with any key signaling pathways relevant to disease.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Potential Areas of Biological Investigation

Caption: Proposed areas for investigating the biological activity of this compound.

Conclusion

This compound, first isolated from Lactarius volemus, represents a natural product with a long history but limited modern investigation into its therapeutic potential. This guide provides a comprehensive overview of its discovery and a detailed, adaptable protocol for its isolation and characterization. The significant lack of data on the biological activities of this compound underscores a critical area for future research. For scientists and professionals in drug development, this compound presents an untapped resource with the potential for novel therapeutic applications. Further studies into its pharmacological effects are strongly encouraged to unlock the full potential of this intriguing sugar alcohol.

References

Unveiling the Natural Trove of Volemitol: A Technical Guide for Researchers

An in-depth exploration into the botanical and mycological sources of the seven-carbon sugar alcohol, volemitol, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This compound, a polyol with potential applications in various fields, is found distributed across a range of plants and fungi. This document outlines its primary natural sources, provides quantitative data, details experimental protocols for its extraction and analysis, and elucidates its biosynthetic pathways.

This compound, or D-glycero-D-manno-heptitol, is a naturally occurring sugar alcohol that has garnered interest for its potential physiological roles and applications.[1][2] It is widely distributed in the plant and fungal kingdoms, as well as in red algae, mosses, and lichens.[1] This guide delves into the specifics of its occurrence, concentration, and the methodologies required for its study.

Natural Sources and Quantitative Analysis of this compound

This compound is notably abundant in certain species of the genus Primula and has been historically isolated from the mushroom Lactarius volemus. While its presence is documented in various other organisms, quantitative data remains concentrated on a few key species.

This compound in the Plant Kingdom

The genus Primula stands out as a significant source of this compound, where it plays crucial physiological roles as a photosynthetic product, a phloem-translocated carbohydrate, and a storage compound.[1][2] The horticultural hybrid Primula × polyantha has been a model for studying this compound, with concentrations reaching up to 50 mg per gram of fresh weight in its source leaves, constituting approximately 25% of the leaf's dry weight.[1][3] In the phloem sap of these plants, this compound accounts for about 24% of the carbohydrates.[1][3] Other species within the Primula genus, such as Primula veris (cowslip) and Primula elatior (oxlip), are also known to contain this compound.[4][5]

Brown algae, specifically Pelvetia canaliculata, have also been identified as a source of this compound, where it co-occurs with mannitol.[3]

Table 1: Quantitative Data of this compound in Plant Sources

| Plant Species | Plant Part | This compound Concentration | Reference |

| Primula × polyantha | Source Leaves | Up to 50 mg/g fresh weight | [1][3] |

| Primula × polyantha | Phloem Sap | ~24% (mol/mol) of total carbohydrates | [1][3] |

| Primula veris | Flowers | Present | [4] |

| Primula elatior | Flowers | Present | [4][5] |

| Pelvetia canaliculata | Thallus | Present | [3] |

This compound in the Fungal Kingdom

The first isolation of this compound was from the fruiting bodies of the mushroom Lactarius volemus, indicating its significance within the fungal kingdom.[5][6] While its presence is confirmed, recent and specific quantitative data for this compound in this and other fungal species are limited in the available literature. However, studies on related sugar alcohols, such as mannitol, in other Lactarius species have shown concentrations ranging from 3.67 to 13.47 g per 100 g of dry weight, suggesting that polyols are major components of these fungi. Further quantitative analysis is required to determine the specific concentration of this compound in various fungal sources.

Experimental Protocols

Extraction and Purification of this compound from Plant Material

This protocol is a synthesized methodology based on established techniques for the extraction and purification of polyols from plant tissues.

1. Sample Preparation:

-

Harvest fresh plant material (e.g., Primula leaves).

-

Immediately freeze the material in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen tissue to a constant dry weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.

2. Extraction:

-

Suspend the powdered plant material in 80% (v/v) ethanol at a ratio of 1:10 (w/v).

-

Incubate the suspension at 60°C for 30 minutes with constant agitation.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pool the supernatants and evaporate the ethanol under reduced pressure using a rotary evaporator.

3. Purification using Ion-Exchange Chromatography:

-

Dissolve the dried extract in deionized water.

-

Pass the aqueous extract through a column of cation-exchange resin (e.g., Dowex 50W-X8, H+ form) to remove amino acids and other cationic compounds.

-

Subsequently, pass the eluate through a column of anion-exchange resin (e.g., Dowex 1-X8, formate form) to remove organic acids and other anionic compounds.

-

Collect the neutral fraction containing this compound and other neutral sugars.

4. Further Purification by Column Chromatography:

-

Concentrate the neutral fraction and apply it to a cellulose column.

-

Elute the column with a suitable solvent system, such as n-butanol:acetic acid:water (4:1:5 v/v/v), collecting fractions.

-

Monitor the fractions for the presence of this compound using thin-layer chromatography (TLC) or a suitable analytical method.

-

Pool the this compound-containing fractions and evaporate the solvent.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Derivatization:

-

To increase volatility for GC analysis, the purified this compound fraction must be derivatized. A common method is silylation.

-

Dry the sample completely under a stream of nitrogen.

-

Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate the mixture at 70°C for 30 minutes.

2. GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Scan Range: m/z 50-600.

-

Quantification: Use a standard curve prepared with pure this compound standard subjected to the same derivatization procedure.

Biosynthetic Pathways

This compound Biosynthesis in Primula

In plants of the genus Primula, this compound is synthesized from sedoheptulose-7-phosphate, a key intermediate in the pentose phosphate pathway. The final step in this pathway is the reduction of sedoheptulose to this compound, a reaction catalyzed by the enzyme sedoheptulose reductase. This enzyme is NADPH-dependent and exhibits high substrate specificity.[1][2]

References

The Biosynthesis of Volemitol in Primula Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volemitol, a seven-carbon sugar alcohol, is a significant photosynthetic product and transport carbohydrate in many species of the genus Primula. Its biosynthesis is a specialized branch of carbohydrate metabolism, culminating in the reduction of sedoheptulose, an intermediate of the Calvin cycle. This technical guide provides a detailed overview of the this compound biosynthesis pathway in Primula, including quantitative data, experimental protocols for key analytical methods, and a discussion of the physiological context of this unique polyol. The information presented is intended to support further research into the metabolic engineering of this compound production and the exploration of its potential applications in drug development and biotechnology.

Introduction

This compound (D-glycero-D-manno-heptitol) is a naturally occurring C7 sugar alcohol found in various plants, fungi, and algae.[1] In the genus Primula, this compound plays a crucial role in carbon metabolism, serving as a primary product of photosynthesis, a major phloem-mobile carbohydrate, and a storage compound.[2][3][4] Its accumulation in Primula species can be substantial, highlighting its importance to the plant's carbon economy. Understanding the biosynthesis of this compound is essential for comprehending the unique physiological adaptations of Primula and for harnessing this pathway for biotechnological purposes. This guide synthesizes the current knowledge on the this compound biosynthetic pathway in Primula, providing a technical resource for researchers in plant science and drug development.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in Primula is a direct enzymatic conversion of a Calvin cycle intermediate. The pathway is elegantly simple, consisting of a single, key enzymatic step.

2.1. The Core Reaction

The central reaction in this compound biosynthesis is the reduction of sedoheptulose to this compound. This reaction is catalyzed by the enzyme sedoheptulose reductase , an NADPH-dependent ketose reductase.[3][4][5]

-

Substrate: Sedoheptulose

-

Co-factor: NADPH

-

Enzyme: Sedoheptulose Reductase

-

Product: this compound

Sedoheptulose is an intermediate of the regenerative phase of the Calvin cycle, the primary pathway of carbon fixation in plants. This direct link to photosynthesis underscores this compound's role as a primary photosynthetic product.[4][5]

2.2. Pathway Diagram

Caption: The biosynthesis of this compound from the Calvin cycle intermediate sedoheptulose.

Quantitative Data

Quantitative analysis of this compound and the activity of its biosynthetic enzyme in Primula species reveals the significance of this pathway. The following tables summarize key quantitative data from studies on Primula x polyantha.

Table 1: this compound and Sedoheptulose Concentrations in Primula x polyantha Leaves

| Compound | Concentration in Source Leaves (mg/g fresh weight) | Approximate Percentage of Dry Weight |

| This compound | up to 50 | ~25% |

| Sedoheptulose | 36 | Not reported |

| Sucrose | 4 | Not reported |

Data sourced from Häfliger et al. (1999).[4][5][6]

Table 2: Carbohydrate Composition of Primula x polyantha Phloem Sap

| Carbohydrate | Molar Percentage (%) |

| Sucrose | 63 |

| This compound | 24 |

Data sourced from Häfliger et al. (1999).[4][5][6]

Table 3: Kinetic Properties of Sedoheptulose Reductase from Primula x polyantha Leaves

| Substrate | Apparent Km |

| Sedoheptulose | 21 mM |

| NADPH | 0.4 mM |

The enzyme exhibits a pH optimum between 7.0 and 8.0 and shows very high substrate specificity.[4][5][6]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on several key experimental techniques. Detailed protocols for these methods are provided below.

4.1. 14CO2 Pulse-Chase Radiolabeling for Tracking Photosynthetic Products

This method is used to trace the flow of carbon from atmospheric CO₂ into newly synthesized organic molecules.

Workflow Diagram:

Caption: Workflow for a ¹⁴CO₂ pulse-chase labeling experiment.

Methodology:

-

Plant Material: Primula plants are grown under controlled environmental conditions (e.g., light intensity, temperature, photoperiod).

-

Pulse Phase: The plants (or individual leaves) are enclosed in a sealed chamber and exposed to an atmosphere containing 14CO₂ for a defined period (the "pulse," typically 5 to 30 minutes).[7][8] During this time, the plant incorporates the radioactive carbon into photosynthetic products.

-

Chase Phase: The plants are then removed from the 14CO₂-containing atmosphere and returned to normal, unlabeled air for various lengths of time (the "chase").[7][8] This allows the initially labeled compounds to be metabolized and transported throughout the plant.

-

Sampling: Plant tissues (e.g., leaves, phloem exudates) are harvested at different time points during the chase period.

-

Metabolite Extraction and Analysis: Soluble metabolites are extracted from the harvested tissues. The extracts are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) to separate the different carbohydrates. The amount of radioactivity in each compound is quantified using a scintillation counter to determine the flow of 14C through the metabolic pathways.[8]

4.2. Phloem Sap Collection using the EDTA-Facilitated Exudation Technique

This technique is employed to collect phloem sap to analyze its composition. EDTA (ethylenediaminetetraacetic acid) is used to prevent the sealing of sieve tubes upon cutting, allowing for prolonged exudation.[1][3]

Methodology:

-

Plant Preparation: Well-watered Primula plants are kept in a humid environment to minimize transpiration.

-

Excision: A mature leaf is excised at the petiole with a sharp razor blade.

-

Exudation: The cut end of the petiole is immediately immersed in a small volume of a buffered EDTA solution (e.g., 5-20 mM EDTA in 20 mM HEPES buffer, pH 7.5).

-

Collection: The setup is left in a dark, humid chamber for several hours (e.g., 2-6 hours) to allow phloem sap to exude into the EDTA solution.

-

Sample Processing: The collected exudate solution is then analyzed for its carbohydrate content using methods like HPLC or gas chromatography-mass spectrometry (GC-MS).[9]

4.3. Sedoheptulose Reductase Enzyme Assay

This assay measures the activity of sedoheptulose reductase in plant extracts.

Methodology:

-

Enzyme Extraction: Primula leaf tissue is homogenized in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 5 mM MgCl₂, 1 mM EDTA, 2.5 mM dithiothreitol, and protease inhibitors). The homogenate is centrifuged, and the supernatant containing the soluble proteins is used as the enzyme extract.

-

Reaction Mixture: The assay is typically performed in a spectrophotometer cuvette containing:

-

Buffer (e.g., 100 mM HEPES-KOH, pH 7.5)

-

Sedoheptulose (substrate)

-

NADPH (co-factor)

-

Enzyme extract

-

-

Assay Principle: The activity of sedoheptulose reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Calculation: The rate of NADPH oxidation is used to calculate the enzyme activity, typically expressed in units per milligram of protein (1 unit = 1 µmol of NADPH oxidized per minute). Kinetic parameters like the Michaelis constant (Km) for sedoheptulose and NADPH can be determined by varying their concentrations in the assay.[5]

Regulation and Physiological Significance

5.1. Regulation of Biosynthesis

The biosynthesis of this compound is likely regulated by factors that influence the Calvin cycle and the availability of its precursor, sedoheptulose. Key regulatory points may include:

-

Light Availability: As a direct product of photosynthesis, this compound synthesis is expected to be light-dependent.

-

Substrate Availability: The concentration of sedoheptulose in the chloroplast stroma is a likely determinant of the rate of this compound synthesis.

-

Enzyme Expression and Activity: The expression of the sedoheptulose reductase gene and the post-translational regulation of the enzyme's activity are potential control points.

5.2. Physiological Roles of this compound

Beyond its role in carbon transport and storage, this compound, like other sugar alcohols, may contribute to stress tolerance in Primula. Polyols can act as osmolytes, helping to maintain cellular water potential under drought or salt stress.[10] They can also function as compatible solutes, protecting macromolecules from denaturation, and may play a role in scavenging reactive oxygen species. Studies on Primula minima have shown that this alpine plant has robust antioxidant mechanisms to cope with heat and drought stress, although a direct link to this compound has not been definitively established.[11]

Future Directions and Applications

The this compound biosynthesis pathway in Primula presents several opportunities for future research and application:

-

Metabolic Engineering: The identification of the sedoheptulose reductase gene would enable the engineering of this compound production in other plant species or microorganisms, potentially for use as a novel sweetener or functional food ingredient.

-

Drug Development: Polyols can have various biological activities. Investigating the pharmacological properties of this compound could lead to new therapeutic applications.

-

Crop Improvement: Understanding the role of this compound in stress tolerance could inform strategies for developing more resilient crop varieties.

Conclusion

The biosynthesis of this compound in Primula is a highly efficient pathway that channels a significant portion of photosynthetically fixed carbon into a stable and mobile sugar alcohol. The key enzyme, sedoheptulose reductase, represents a critical control point in this process. The quantitative data and experimental protocols presented in this guide provide a foundation for further investigation into the biochemistry, regulation, and physiological roles of this compound. Continued research in this area holds promise for advancements in plant science, biotechnology, and drug development.

References

- 1. Collection and Analysis of Arabidopsis Phloem Exudates Using the EDTA-facilitated Method [jove.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Collection of the phloem sap, pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Determinants of Sugar Alcohol Biosynthesis in Plants: The Crystal Structures of Mannose-6-Phosphate and Aldose-6-Phosphate Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A device for single leaf labelling with CO2 isotopes to study carbon allocation and partitioning in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Collection and Chemical Composition of Phloem Sap from Citrus sinensis L. Osbeck (Sweet Orange) | PLOS One [journals.plos.org]

- 10. Phytohormones Regulate Accumulation of Osmolytes Under Abiotic Stress [mdpi.com]

- 11. Heat Acclimation under Drought Stress Induces Antioxidant Enzyme Activity in the Alpine Plant Primula minima - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Volemitol in Plant Metabolism: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volemitol, a seven-carbon sugar alcohol (heptitol) known chemically as D-glycero-D-manno-heptitol, is a significant, yet often overlooked, player in the carbon metabolism of a select group of plants.[1][2] While not as ubiquitous as hexitols like sorbitol and mannitol, this compound serves critical physiological functions in certain plant genera, most notably Primula.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant metabolism, its biosynthesis, transport, and putative function in stress response, supported by available quantitative data and detailed experimental methodologies.

Physiological Functions of this compound

In plants where it is present, this compound is not a minor metabolite but a central component of carbon economy. Its primary physiological roles include:

-

Primary Photosynthetic Product: 14CO2 pulse-chase experiments have demonstrated that this compound is a major product of photosynthesis in Primula species, with its synthesis closely following that of its precursor, sedoheptulose.[1][3][4]

-

Phloem-Mobile Carbohydrate: this compound is a prominent carbohydrate transported in the phloem, the plant's vascular tissue responsible for distributing sugars from photosynthetic source leaves to non-photosynthetic sink tissues.[1][3][5] This indicates its crucial role in carbon allocation throughout the plant.

-

Storage Carbohydrate: The high concentrations of this compound found in the leaves of Primula species suggest its function as a significant storage form of carbon and reducing power.[1][2] As a sugar alcohol, it is more reduced than its corresponding sugar, thus storing more energy per carbon atom.

Quantitative Data on this compound Distribution

The accumulation of this compound can be substantial in certain plant tissues. The following tables summarize the available quantitative data for this compound and related carbohydrates in Primula species.

Table 1: Carbohydrate Concentrations in Leaves of Primula Species

| Plant Species | This compound (mg/g fresh weight) | Sedoheptulose (mg/g fresh weight) | Sucrose (mg/g fresh weight) |

| Primula x polyantha | up to 50 | 36 | 4 |

| Primula elatior (Oxlip) | 23 ± 2 | 14 ± 1 | 1.0 ± 0.1 |

| Primula juliae | 33 ± 3 | 21 ± 2 | 1.2 ± 0.1 |

Data sourced from Häfliger et al., 1999.[1][2][4]

Table 2: Composition of Phloem Sap in Primula x polyantha

| Carbohydrate | Proportion (mol/mol %) |

| Sucrose | ~63% |

| This compound | ~24% |

| Other | ~13% |

Data sourced from Häfliger et al., 1999.[1][3][4]

Biosynthesis and Degradation of this compound

Biosynthesis

The primary biosynthetic pathway for this compound in plants involves the reduction of the ketose sugar, sedoheptulose. This reaction is catalyzed by a novel enzyme, NADPH-dependent sedoheptulose reductase.[1][3][4]

Key Enzyme: Sedoheptulose Reductase

-

Specificity: Highly specific for sedoheptulose. It does not act on other seven-carbon sugars like D-glycero-D-manno-heptose, mannoheptulose, or coriose.[2]

The biosynthesis of this compound is a critical branch of carbohydrate metabolism in Primula, diverting carbon from the Calvin cycle (where sedoheptulose-7-phosphate is an intermediate) towards the production of this sugar alcohol.

References

- 1. [PDF] Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 | Semantic Scholar [semanticscholar.org]

- 2. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. people.iut.ac.ir [people.iut.ac.ir]

Volemitol as a photosynthetic product and storage carbohydrate

An In-depth Technical Guide to Volemitol as a Photosynthetic Product and Storage Carbohydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (D-glycero-D-manno-heptitol) is a naturally occurring seven-carbon sugar alcohol (heptitol) with significant physiological roles in a diverse range of organisms, including higher plants, red algae, fungi, and lichens.[1] First isolated from the mushroom Lactarius volemus, it has since been identified as a key player in the carbon economy of certain plant species, most notably within the genus Primula.[1][2] In these plants, this compound functions as a primary photosynthetic product, a major phloem-mobile translocate, and a significant long-term storage carbohydrate.[2][3] Its biosynthesis occurs via distinct pathways, with a direct reduction of sedoheptulose in plants and a phosphorylated intermediate route in some algae.[4][5] The accumulation of this compound to high concentrations suggests a role as a compatible solute, providing osmotic protection against environmental stress. While direct pharmacological applications are not yet established, its function as an osmoprotectant presents a compelling area for investigation, drawing parallels with the therapeutic use of other polyols like mannitol. This guide provides a comprehensive overview of the biochemistry, physiology, and analysis of this compound, presenting quantitative data, detailed experimental protocols, and metabolic pathway diagrams to serve as a foundational resource for research and development.

This compound in Plant and Algal Physiology

Role as a Primary Photosynthetic Product

In certain species of the Primulaceae family, this compound is not a minor metabolic byproduct but a principal end-product of photosynthesis.[5] 14CO2 pulse-chase radiolabeling experiments with the horticultural hybrid polyanthus (Primula × polyantha) have demonstrated that the seven-carbon ketose, sedoheptulose, is an early labeled product, followed rapidly by the accumulation of radiolabeled this compound.[2][5] This indicates a direct and efficient conversion from a C7 sugar intermediate of the Calvin cycle to the corresponding sugar alcohol.

Function as a Translocation and Storage Carbohydrate

This compound is a major non-structural carbohydrate, serving crucial roles in both carbon transport and storage.[2]

-

Phloem Translocation: Analysis of phloem sap collected from Primula × polyantha shows that this compound is a prominent phloem-mobile carbohydrate.[2][5] It constitutes a significant portion of the translocated sugars, surpassed only by sucrose, highlighting its importance in delivering carbon and energy from source tissues (leaves) to sink tissues (roots, flowers, and developing leaves).[5]

-

Storage Compound: In the source leaves of Primula, this compound can accumulate to exceptionally high concentrations, representing a substantial portion of the plant's dry weight.[5] Its concentration tends to increase as leaves mature and age, consistent with a role as a long-term storage reserve of both carbon and reducing power, as sugar alcohols are more reduced than their corresponding sugars.[5]

Biosynthesis and Catabolism of this compound

The synthesis of this compound occurs via at least two distinct enzymatic pathways depending on the organism.

Biosynthesis Pathway in Primula

In higher plants like Primula, this compound is synthesized in a single-step reduction of the free ketose sugar, sedoheptulose. This reaction is catalyzed by a novel, highly specific NADPH-dependent ketose reductase, named sedoheptulose reductase.[2][3][5]

Sedoheptulose + NADPH + H+ ⇌ this compound + NADP+

This enzyme exhibits high specificity for sedoheptulose and utilizes NADPH, not NADH, as the hydrogen donor.[5]

Biosynthesis Pathway in Brown Algae

In the marine brown alga Pelvetia canaliculata, a different, two-step pathway involving phosphorylated intermediates has been identified.[4] This pathway is analogous to the common mannitol biosynthesis route in fungi.

-

Reduction: Sedoheptulose-7-phosphate (an intermediate from the pentose phosphate pathway) is reduced by an NADH-dependent reductase to form this compound-1-phosphate.[4]

-

Dephosphorylation: A specific phosphatase then hydrolyzes this compound-1-phosphate to yield free this compound.[4]

Proposed Catabolic Pathway

While the catabolism of this compound is not well-documented, it can be inferred from the metabolic pathways of other sugar alcohols, such as mannitol.[6][7] In sink tissues, stored this compound is likely mobilized by being oxidized back to a heptose sugar, which can then be phosphorylated and enter central metabolism (e.g., the pentose phosphate pathway). This reaction would be catalyzed by a this compound dehydrogenase.

This compound + NAD+ ⇌ Heptose (e.g., Sedoheptulose) + NADH + H+

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound concentrations and the kinetics of its primary biosynthetic enzyme in Primula.

Table 1: this compound and Other Carbohydrate Concentrations in Primula × polyantha

| Tissue/Fluid | Analyte | Concentration | % of Total Soluble Carbohydrates (mol/mol) | Reference |

|---|---|---|---|---|

| Source Leaves | This compound | Up to 50 mg/g FW (~25% of DW) | 43% - 73% | [2][5] |

| Source Leaves | Sedoheptulose | Up to 36 mg/g FW | - | [2][5] |

| Source Leaves | Sucrose | ~4 mg/g FW | - | [2][5] |

| Phloem Sap | This compound | - | ~24% | [2][5] |

| Phloem Sap | Sucrose | - | ~63% | [2][5] |

FW = Fresh Weight; DW = Dry Weight

Table 2: this compound and Mannitol Concentrations in Pelvetia canaliculata

| Carbohydrate | Relative Concentration | Notes | Reference |

|---|---|---|---|

| This compound | Up to 100% higher than mannitol | Concentrations of both polyols increased when algae were grown at warmer temperatures (20-27°C). | [8] |

| Mannitol | Baseline | A major storage carbohydrate in brown algae. |[8] |

Table 3: Kinetic Properties of Sedoheptulose Reductase from Primula × polyantha

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| pH Optimum | 7.0 - 8.0 | - | [2][5] |

| Temperature Optimum | 45°C | - | [5] |

| Apparent Km (Sedoheptulose) | 21 mM | NADPH at 1 mM | [2][5] |

| Apparent Km (NADPH) | 0.4 mM | Sedoheptulose at 25 mM | [2][5] |

| Cofactor Specificity | NADPH | No activity observed with NADH |[5] |

Potential for Drug Development: this compound as an Osmoprotectant

While direct therapeutic applications of this compound are underexplored, its role as a polyol suggests significant potential as an osmoprotectant, a class of molecules known as compatible solutes.

Mechanism of Action: Osmoprotectants are small, highly soluble, uncharged molecules that accumulate in the cytoplasm under conditions of osmotic stress (e.g., drought, high salinity).[9][10] They balance the osmotic potential of the cell without interfering with normal metabolic processes, thereby preventing water loss and protecting the structure of proteins and membranes.[11] The accumulation of this compound in desiccation-tolerant algae and its high concentration in terrestrial plants like Primula strongly support this protective role.[5]

Parallels with Mannitol: The C6 polyol mannitol is widely used in medicine as an osmotic diuretic to reduce intracranial and intraocular pressure.[6] It is also used as a pharmaceutical excipient to stabilize drug formulations. Given its structural similarity and shared physiological function as a storage polyol, this compound could foreseeably exhibit similar useful physicochemical properties. Further research is warranted to investigate its potential in:

-

Cellular and Tissue Preservation: As a stabilizing agent for biological samples or in cryopreservation.

-

Therapeutic Osmotic Agent: For conditions where osmotic diuretics are indicated.

-

Pharmaceutical Formulation: As a stabilizing excipient for protein-based drugs or in tablet formulations.

Key Experimental Protocols

The following sections provide detailed methodologies for the extraction, analysis, and enzymatic assay of this compound, based on established procedures for polyols and the specific findings from this compound research.

Protocol 1: Extraction of this compound from Plant Tissue

This protocol is adapted from standard methods for extracting water-soluble carbohydrates from plant tissues.

-

Sample Collection & Preparation:

-

Harvest fresh plant tissue (e.g., 100-200 mg of leaf tissue) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

Transfer the frozen powder to a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) ethanol.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture in a water bath at 80°C for 60 minutes. Vortex every 15 minutes to improve extraction efficiency.

-

-

Clarification:

-

Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the soluble carbohydrates, to a new 2 mL tube.

-

Perform a second extraction on the pellet by adding 1.0 mL of 80% ethanol, vortexing, incubating at 80°C for 20 minutes, and centrifuging again.

-

Combine the second supernatant with the first.

-

-

Solvent Removal and Reconstitution:

-

Evaporate the ethanol from the combined supernatants using a vacuum concentrator (e.g., SpeedVac) until the sample is completely dry.

-

Reconstitute the dried extract in a precise volume (e.g., 500 µL) of ultrapure water.

-

Vortex thoroughly and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

Protocol 2: Quantification by HPLC-PAD

This protocol describes the analysis of this compound using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), a highly sensitive method for non-derivatized carbohydrates.

-

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, and an electrochemical detector with a gold working electrode and Ag/AgCl reference electrode.

-

-

Chromatographic Conditions:

-

Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA20 or similar).

-

Mobile Phase: Isocratic elution with 20-50 mM Sodium Hydroxide (NaOH). The exact concentration should be optimized to achieve the best separation from other carbohydrates like sedoheptulose, sucrose, and mannitol.

-

Flow Rate: 0.4-0.5 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-25 µL.

-

-

PAD Waveform:

-

A standard carbohydrate waveform should be used, typically involving potentials for detection, oxidation, and reduction to clean the gold electrode surface. Example waveform (potentials vs. Ag/AgCl):

-

E1 (detection): +0.1 V (t = 0-0.4 s)

-

E2 (oxidation): +0.7 V (t = 0.41-0.6 s)

-

E3 (reduction): -0.1 V (t = 0.61-1.0 s)

-

-

-

Quantification:

-

Prepare a series of external standards of pure this compound (e.g., 1, 5, 10, 25, 50 µg/mL) in ultrapure water.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the extracted samples by interpolating their peak areas from the calibration curve.

-

Protocol 3: Sedoheptulose Reductase Enzyme Assay

This spectrophotometric assay measures the activity of sedoheptulose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue (e.g., 500 mg) in 2-3 mL of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 5 mM DTT, and 1% (w/v) PVPP).

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the assay. The extract can be desalted using a PD-10 column if necessary. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Mixture:

-

Prepare the reaction mixture in a 1 mL quartz cuvette. The final volume is 1.0 mL.

-

Buffer: 850 µL of 100 mM Tris-HCl, pH 7.5.

-

NADPH: 50 µL of 2 mM NADPH stock solution (final concentration: 0.1 mM).

-

Enzyme Extract: 50 µL of desalted protein extract.

-

-

Reaction Initiation and Measurement:

-

Mix the components by inverting the cuvette and place it in a spectrophotometer thermostatted to 30°C.

-

Monitor the background rate of NADPH oxidation at 340 nm for 2-3 minutes.

-

Initiate the reaction by adding 50 µL of 500 mM sedoheptulose stock solution (final concentration: 25 mM).

-

Immediately mix and continuously record the decrease in absorbance at 340 nm for 5-10 minutes.

-

-

Calculation of Activity:

-

Determine the linear rate of reaction (ΔA340/min) from the slope of the absorbance curve after subtracting the background rate.

-

Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for NADPH at 340 nm (ε = 6220 M-1cm-1).

Activity (µmol/min/mg protein) = [(ΔA340/min) / 6.22] x [Total Assay Volume (mL) / Enzyme Volume (mL)] / [Protein Conc. (mg/mL)]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]

- 5. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Roles for mannitol and mannitol dehydrogenase in active oxygen-mediated plant defense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Volemitol: A Deep Dive into its Biochemical Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Published: November 19, 2025

Abstract

Volemitol, a seven-carbon sugar alcohol, is a naturally occurring polyol found across a diverse range of biological systems, including plants, fungi, and bacteria.[1] While its primary roles as a photosynthetic product, phloem translocate, and storage carbohydrate are well-documented in certain plants, particularly of the Primula genus, its broader mechanism of action in other biological systems, including mammalian, remains largely unexplored.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's biosynthesis and physiological functions, with a focus on the established biochemical pathways. Due to a lack of available data on its pharmacological activity, this document will primarily detail its role in plant metabolism.

Introduction

This compound, chemically known as D-glycero-D-manno-heptitol, is a sugar alcohol that has garnered interest due to its widespread presence in nature.[1] It was first isolated from the mushroom Lactarius volemus in 1889.[1] While it is used as a natural sweetening agent, its potential as a therapeutic agent or its interaction with mammalian signaling pathways has not been established in scientific literature.[1] This guide aims to synthesize the existing knowledge on this compound's mechanism of action, drawing primarily from studies on its well-characterized role in plant physiology.

Biosynthesis of this compound in Primula Species

The primary pathway for this compound biosynthesis has been elucidated in plants of the Primula genus. It involves the reduction of the ketose sugar, sedoheptulose.

The Key Enzyme: Sedoheptulose Reductase

The synthesis of this compound is catalyzed by a novel NADPH-dependent ketose reductase, tentatively named sedoheptulose reductase.[3][4] This enzyme facilitates the conversion of D-altro-2-heptulose (sedoheptulose) to D-glycero-D-manno-heptitol (this compound).[3]

The biochemical reaction is as follows:

Sedoheptulose + NADPH + H⁺ → this compound + NADP⁺

Quantitative Analysis of this compound Biosynthesis

Studies on enzyme extracts from Primula polyantha leaves have provided key quantitative data on the kinetics of sedoheptulose reductase.

| Parameter | Value | Source |

| Apparent Km for Sedoheptulose | 21 mM | [3][4] |

| Apparent Km for NADPH | 0.4 mM | [3][4] |

| Optimal pH | 7.0 - 8.0 | [3][4] |

Physiological Roles of this compound in Primula

In Primula species, this compound plays a central role in carbon metabolism and transport.

Photosynthetic Product

This compound is a major product of photosynthesis in these plants.[2][3] Preliminary 14CO2 pulse-chase radiolabeling experiments have shown that its synthesis is preceded by the formation of sedoheptulose.[3][4]

Phloem-Mobile Carbohydrate

This compound is a prominent carbohydrate transported in the phloem, the tissue responsible for sugar transport in vascular plants.[2][3] This indicates its role in distributing carbon resources throughout the plant.

Storage Carbohydrate

High concentrations of this compound are found in the leaves of Primula species, suggesting its function as a storage form of carbon and reducing power.[2][3]

Quantitative Data on this compound Distribution

| Location | Concentration/Abundance | Source |

| Source Leaves | Up to 50 mg/g fresh weight (approx. 25% of dry weight) | [3][4] |

| Phloem Sap | ~24% (mol/mol) of total carbohydrates | [3][4] |

This compound in Other Biological Systems

Microbial Systems

This compound has been found in the lipopolysaccharides of E. coli.[1] While its structure as a polyol suggests a potential role as an osmolyte in bacteria, specific studies confirming this function are lacking.

Mammalian Systems

Currently, there is no scientific evidence to suggest a specific mechanism of action for this compound in mammalian biological systems. While a mammalian enzyme, sedoheptulokinase (SHPK), exists and phosphorylates sedoheptulose, there is no known mammalian enzyme that converts sedoheptulose to this compound.[5][6] This suggests that this compound is not a native metabolite in mammals. Consequently, there is no information available regarding its interaction with mammalian signaling pathways, receptor binding, or enzyme inhibition in a pharmacological context.

Experimental Protocols

Enzyme Assay for Sedoheptulose Reductase

This protocol is based on the methodology used in studies of Primula leaf extracts.[3]

-

Enzyme Extraction: Homogenize fresh leaf tissue in an extraction buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing buffer (pH 7.0-8.0), NADPH, and the enzyme extract.

-

Initiation: Start the reaction by adding the substrate, sedoheptulose.

-

Detection: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Controls: Run control reactions without the substrate and without the enzyme extract to account for non-specific NADPH oxidation.

Phloem Sap Collection using EDTA Exudation

This technique is used to collect phloem sap for the analysis of mobile carbohydrates like this compound.[3]

-

Leaf Excision: Excise leaves from the plant at the petiole.

-

EDTA Solution: Immediately place the cut end of the petiole in a solution of ethylenediaminetetraacetate (EDTA). EDTA helps to prevent the sealing of the sieve tubes, allowing for continuous exudation of phloem sap.

-

Collection: Collect the exudate over a period of several hours.

-

Analysis: Analyze the carbohydrate composition of the collected sap using techniques such as high-performance liquid chromatography (HPLC).

Signaling and Metabolic Pathways

The following diagrams illustrate the known metabolic pathway of this compound in Primula and the experimental workflow for its analysis.

Caption: Biosynthesis of this compound from sedoheptulose in Primula.

Caption: Experimental workflow for studying this compound in Primula.

Conclusion and Future Directions

The mechanism of action of this compound is well-established within the context of plant physiology, where it functions as a key player in carbon metabolism. However, for the audience of researchers, scientists, and drug development professionals, the critical lack of data on its effects in mammalian systems is a significant knowledge gap. Future research should focus on screening this compound for any pharmacological activity, including its potential as an enzyme inhibitor, its ability to bind to cellular receptors, and its effects on various signaling cascades. Such studies would be the first step in determining if this compound or its derivatives hold any therapeutic potential. Until then, its mechanism of action remains confined to the realm of plant biochemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]

- 3. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of mammalian sedoheptulokinase and mechanism of formation of erythritol in sedoheptulokinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Volemitol: A Comprehensive Technical Guide on its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volemitol, a naturally occurring seven-carbon sugar alcohol, holds significant interest in various scientific fields due to its roles in plant physiology and its potential applications as a natural sweetener.[1][2] First isolated in 1889 from the mushroom Lactarius volemus, this heptitol is widely distributed in nature, found in higher plants like those of the Primula genus, as well as in red algae, fungi, mosses, and lichens.[1][2] This technical guide provides an in-depth overview of the structure and chemical properties of this compound, its biosynthetic pathway, and relevant experimental protocols for its study.

Chemical Structure and Identification

This compound is a heptitol, a seven-carbon sugar alcohol, with a linear chain of seven carbon atoms and a hydroxyl group attached to each. Its chemical structure is defined by a specific stereochemistry, which is crucial for its biological function and physical properties.

| Identifier | Value |

| Systematic IUPAC Name | (2R,3R,5R,6R)-heptane-1,2,3,4,5,6,7-heptol[2][3] |

| Other Names | D-glycero-D-manno-heptitol, α-Sedoheptitol, β-Mannoheptitol[2] |

| CAS Number | 488-38-0[1] |

| Chemical Formula | C₇H₁₆O₇[1][3] |

| Molecular Weight | 212.20 g/mol [1][3] |

| InChI Key | OXQKEKGBFMQTML-KVTDHHQDSA-N[1] |

| Canonical SMILES | C(--INVALID-LINK--O)O)O)O">C@HO)O[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Source(s) |

| Physical State | White crystalline substance | [1][2] |

| Melting Point | 152-153 °C | [1][2] |

| Boiling Point | 558.3 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Highly soluble in water | [1] |

| Specific Optical Rotation, [α]D | +1.92° (c=10, water); +2.65° (water) | [5] |

Note on Optical Rotation: The specific rotation of this compound is dextrorotatory. Early studies reported values of +1.92° in a 10% aqueous solution and +2.65° in water.[5] It is noteworthy that the addition of borax significantly increases the dextrorotation to approximately +20.83° to +29° in a borax solution, indicating the formation of a borate-volemitol complex.[5]

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the presence of multiple chiral centers and hydroxyl groups. The spectra would show signals corresponding to the seven carbon atoms and the sixteen protons, with characteristic chemical shifts for alcohol and alkane moieties.

-

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and C-O stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) and other soft ionization techniques are suitable for the analysis of this compound. PubChem lists experimental LC-MS data showing a precursor ion [M-H]⁻ at m/z 211.082.[3]

Biosynthesis of this compound

In higher plants such as Primula, this compound is a significant product of photosynthesis and plays a role in carbon storage and transport. The primary biosynthetic pathway involves the reduction of the seven-carbon ketose, sedoheptulose.

References

- 1. This compound (C7H16O7)|Research Sugar Alcohol [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C7H16O7 | CID 441439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-glycero-D-manno-Heptitol | CAS#:488-38-0 | Chemsrc [chemsrc.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Central Role of NADPH-Dependent Ketose Reductase in Volemitol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the enzymatic synthesis of volemitol, a seven-carbon sugar alcohol, with a focus on the pivotal role of NADPH-dependent ketose reductase. This compound, or D-glycero-D-manno-heptitol, is a significant carbohydrate in various plants, particularly within the Primula genus, where it functions as a primary photosynthetic product, a phloem-mobile sugar, and a storage compound.[1][2][3] Understanding the biosynthesis of this unique polyol is crucial for researchers in plant physiology, carbohydrate chemistry, and drug development, given the diverse biological activities of sugar alcohols.

The this compound Biosynthetic Pathway

In this compound-accumulating plants such as the horticultural hybrid polyanthus (Primula × polyantha), the synthesis of this compound is catalyzed by a novel NADPH-dependent ketose reductase, tentatively identified as sedoheptulose reductase .[1][2] This enzyme facilitates the direct reduction of the ketose sugar, sedoheptulose (D-altro-2-heptulose), to this compound, utilizing NADPH as the reducing agent.[1][2] This discovery represents a significant contribution to the understanding of alditol biosynthesis in plants, which often involves phosphorylated sugar intermediates.

The proposed primary pathway for this compound synthesis in Primula is a single-step reduction:

Sedoheptulose + NADPH + H⁺ -> this compound + NADP⁺

This reaction is highly specific and efficient, positioning sedoheptulose reductase as the key regulatory point in this compound production in these plants.

Visualizing the Pathway

The biosynthetic pathway of this compound from sedoheptulose is a direct conversion catalyzed by sedoheptulose reductase.

Quantitative Enzyme Characteristics

The NADPH-dependent sedoheptulose reductase from polyanthus leaves has been characterized, revealing key kinetic properties that underscore its specificity and efficiency.[1][2][4]

| Parameter | Value | Conditions |

| Substrate (Sedoheptulose) | ||

| Apparent Km | 21 mM | Enzyme extract from polyanthus leaves |

| Co-substrate (NADPH) | ||

| Apparent Km | 0.4 mM | Enzyme extract from polyanthus leaves |

| pH Optimum | 7.0 - 8.0 | Enzyme extract from polyanthus leaves |

| Table 1: Kinetic parameters of NADPH-dependent sedoheptulose reductase.[1][2][4] |

Substrate Specificity

The sedoheptulose reductase exhibits a very high substrate specificity.[1][2] In studies using crude enzyme extracts from polyanthus leaves, a range of sugars and sugar phosphates were tested for their ability to act as substrates for the reductase.

| Substrate Tested | Activity Detected |

| Sedoheptulose | High |

| D-Xylulose | 7-10% of the rate with sedoheptulose |

| D-glycero-D-manno-heptose | No |

| Mannoheptulose | No |

| Coriose | No |

| D-Mannoheptose | No |

| D-Glucoheptose | No |

| Sedoheptulose-7-phosphate | No |

| D-Glucose | No |

| D-Fructose | No |

| L-Sorbose | No |

| D-Psicose | No |

| D-Tagatose | No |

| D-Ribulose | No |

| Sucrose | No |

| Table 2: Substrate specificity of sedoheptulose reductase.[1] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of NADPH-dependent sedoheptulose reductase and the analysis of this compound.

Plant Material and Enzyme Extraction

-

Plant Material: Mature leaves of polyanthus (Primula × polyantha) are harvested.

-

Homogenization: Freshly harvested leaves are homogenized in a chilled mortar with a pestle in an extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM 2-mercaptoethanol, 1 mM EDTA, and 5% (w/v) polyvinylpolypyrrolidone). A buffer-to-tissue ratio of 2:1 (v/w) is recommended.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet cell debris.

-

Desalting: The resulting supernatant (crude enzyme extract) is desalted using a gel filtration column (e.g., Sephadex G-25) equilibrated with the extraction buffer minus polyvinylpolypyrrolidone.

Sedoheptulose Reductase Activity Assays

Two primary methods can be employed to determine the activity of sedoheptulose reductase.

This continuous assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺.

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

100 mM Buffer (e.g., Tris-HCl, pH 7.5)

-

25 mM Sedoheptulose

-

0.5 mM NADPH

-

Desalted enzyme extract

-

-

Initiation: The reaction is initiated by the addition of the enzyme extract.

-

Measurement: The change in absorbance at 340 nm is monitored over time at a constant temperature (e.g., 30°C).

-

Calculation: The enzyme activity is calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

This discontinuous assay directly measures the formation of this compound.

-

Reaction: The enzymatic reaction is set up as described for the spectrophotometric assay and incubated for a defined period (e.g., 30 minutes) at 30°C.

-

Termination: The reaction is terminated by boiling the mixture for 5 minutes.

-

Sample Preparation: The terminated reaction mixture is centrifuged to remove precipitated protein, and the supernatant is filtered through a 0.22 µm filter.

-

HPLC Analysis:

-

Column: A carbohydrate analysis column (e.g., a calcium-form ion-exchange column).

-

Mobile Phase: Deionized water.

-

Flow Rate: 0.5 mL/min.

-

Temperature: 80°C.

-

Detection: Pulsed Amperometric Detection (PAD).

-

-

Quantification: this compound is identified and quantified by comparing its retention time and peak area to those of an authentic this compound standard.

Experimental Workflow Visualization

The general workflow for the extraction and analysis of sedoheptulose reductase activity can be visualized as follows:

Conclusion and Future Directions

The discovery and characterization of an NADPH-dependent sedoheptulose reductase in Primula species provide a clear enzymatic basis for this compound synthesis in these plants.[1][2] This enzyme's high specificity for sedoheptulose and its reliance on NADPH distinguish it from other known alditol biosynthetic pathways, which often utilize phosphorylated substrates. For researchers in drug development, the targeted inhibition or modulation of such specific enzymes could offer novel approaches in agricultural or pharmaceutical applications. Further research, including the purification to homogeneity and gene cloning of sedoheptulose reductase, will be instrumental in fully elucidating its structure, catalytic mechanism, and regulatory properties. Comparative studies with this compound synthesis in other organisms, such as the NADH-dependent pathway in the brown alga Pelvetia canaliculata, would also provide valuable insights into the evolutionary diversity of polyol metabolism.[1]

References

- 1. Metabolism of d-Glycero-d-Manno-Heptitol, this compound, in Polyanthus. Discovery of a Novel Ketose Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Metabolism of D-glycero-D-manno-heptitol, this compound, in polyanthus. Discovery Of a novel ketose reductase1 | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Identifying Novel Plant Species with High Volemitol Content: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the identification of novel plant species with high volemitol content. This compound, a seven-carbon sugar alcohol, has garnered interest for its potential applications as a natural sweetening agent and its physiological roles in plants. This document outlines the current knowledge on this compound-rich species, details experimental protocols for its extraction, purification, and quantification, and provides a framework for future research in this area.

Introduction to this compound

This compound, or D-glycero-D-manno-heptitol, is a naturally occurring polyol found across various biological kingdoms, including plants, red algae, fungi, mosses, and lichens.[1] In certain higher plants, particularly within the Primula genus, this compound plays a significant role as a primary photosynthetic product, a phloem-mobile carbohydrate, and a storage carbohydrate.[1] Its biosynthesis in these plants is primarily understood to occur via the reduction of sedoheptulose, a reaction catalyzed by the enzyme sedoheptulose reductase.

Plant Species with High this compound Content

While this compound is widely distributed, its concentration varies significantly among different species and even different tissues within the same plant. To date, the most notable concentrations have been identified in the Primula genus. The mushroom Lactarius volemus is also a significant source. Further quantitative analysis is required for many other species reported to contain this compound.

| Species | Family/Group | Plant Part/Organism Part | This compound Content (mg/g) | Citation(s) |

| Primula x polyantha | Primulaceae | Source Leaves | Up to 50 (fresh weight) | [1] |

| Lactarius volemus | Fungi | Fruiting Body | 1.1-7.7% of dry weight is polyisoprene containing this compound | [2][3] |

| Primula veris | Primulaceae | Flowers, Leaves, Roots | Present, quantitative data varies | [4][5][6][7] |

| Primula vulgaris | Primulaceae | Flowers, Leaves | Present, quantitative data not specified | [5][8] |

| Sedum spectabile | Crassulaceae | Whole Plant | Present, quantitative data not specified | |

| Avocado (Persea americana) | Lauraceae | Seed | Present, quantitative data not specified | |

| Red Algae (Palmaria palmata, Porphyra umbilicalis) | Rhodophyta | Thallus | Present, quantitative data not specified | [9][10][11][12] |

| Lichens (Xanthoria parietina) | Fungi/Algae Symbiont | Thallus | Present, quantitative data not specified | [13][14][15] |

Biosynthesis of this compound in Primula

The primary biosynthetic pathway for this compound in Primula species involves the enzymatic reduction of the ketose sugar, sedoheptulose. This reaction is dependent on the co-factor NADPH.

Caption: Biosynthesis of this compound from Sedoheptulose in Primula.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and quantification of this compound from plant materials, as well as an assay for the key biosynthetic enzyme, sedoheptulose reductase.

This compound Extraction, Purification, and Quantification Workflow

The overall workflow for isolating and quantifying this compound from plant tissue involves several key steps, from initial extraction to final analysis.

Caption: Experimental workflow for this compound analysis.

Detailed Protocol for this compound Extraction

-

Sample Preparation: Harvest fresh plant material (e.g., leaves of Primula species). If not used immediately, flash-freeze in liquid nitrogen and store at -80°C.

-

Homogenization: Weigh approximately 1 gram of fresh or frozen plant tissue and grind to a fine powder in a mortar and pestle with liquid nitrogen.

-

Extraction: Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% (v/v) ethanol. Vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture at 60°C for 20 minutes in a water bath, with occasional vortexing.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Collection: Carefully decant the supernatant (crude extract) into a clean tube. For exhaustive extraction, the pellet can be re-extracted with another 5 mL of 80% ethanol and the supernatants combined.

-

Filtration: Filter the crude extract through a 0.45 µm syringe filter prior to purification or direct HPLC analysis.

Protocol for this compound Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel 60 (70-230 mesh) column in a glass column. The size of the column will depend on the amount of crude extract to be purified. Equilibrate the column with a non-polar solvent such as hexane.

-

Sample Loading: Concentrate the crude extract under reduced pressure to a syrup. Adsorb the syrup onto a small amount of silica gel and allow it to dry. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system (e.g., chloroform:methanol 95:5) and gradually increasing the proportion of the more polar solvent (e.g., increasing methanol concentration).

-

Fraction Collection: Collect fractions of a defined volume (e.g., 10 mL) as the solvent elutes from the column.

-

Analysis of Fractions: Spot a small aliquot of each fraction onto a Thin Layer Chromatography (TLC) plate. Develop the TLC plate in a suitable solvent system (e.g., ethyl acetate:methanol:water 8:1:1). Visualize the spots by spraying with a suitable reagent (e.g., p-anisaldehyde solution followed by heating).

-

Pooling: Identify the fractions containing this compound by comparing their Rf value to a this compound standard. Pool the pure this compound-containing fractions and evaporate the solvent.

Protocol for this compound Quantification by HPLC-RID

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index Detector (RID) is required.

-

Column: A carbohydrate analysis column, such as a Shodex SUGAR SP0810 (8.0 mm i.d. x 300 mm), is recommended.

-